2-(Aminomethyl)-5-methylpyrazine

Catalog No.
S672493
CAS No.
132664-85-8
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-5-methylpyrazine

CAS Number

132664-85-8

Product Name

2-(Aminomethyl)-5-methylpyrazine

IUPAC Name

(5-methylpyrazin-2-yl)methanamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3

InChI Key

MPBCUCGKHDEUDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)CN

Canonical SMILES

CC1=CN=C(C=N1)CN
  • Chemical Properties

    2-(Aminomethyl)-5-methylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines possess aromatic ring structures containing two nitrogen atoms and are known for their diverse biological activities []. The presence of the amine functional group (NH2) and the methyl groups (CH3) in 2-(Aminomethyl)-5-methylpyrazine might influence its reactivity and potential interactions with other molecules.

  • Synthetic Accessibility

    Several chemical suppliers offer 2-(Aminomethyl)-5-methylpyrazine, suggesting its accessibility for research purposes. This could facilitate studies exploring its potential applications.

Further Exploration:

Given the limited information on specific research applications, here are some potential areas for further exploration:

  • Medicinal Chemistry: The combination of a pyrazine ring and amine functionality is present in various bioactive molecules. Research could investigate if 2-(Aminomethyl)-5-methylpyrazine possesses any medicinal properties.
  • Material Science: Pyrazines can be used as building blocks in the design of functional materials. Studies could explore if 2-(Aminomethyl)-5-methylpyrazine has potential applications in material science.

2-(Aminomethyl)-5-methylpyrazine is a heterocyclic organic compound characterized by its pyrazine ring structure with an aminomethyl group and a methyl substituent. Its molecular formula is C6_6H9_9N3_3, and it has a molecular weight of approximately 123.159 g/mol . This compound is notable for its potential applications in pharmaceuticals and chemical synthesis, particularly due to its ability to interact with biological systems.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines.
  • Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones, forming secondary or tertiary amines.

These reactions are significant in synthetic organic chemistry, allowing for the development of more complex molecules.

2-(Aminomethyl)-5-methylpyrazine exhibits notable biological activity, particularly as a transcription inhibitor. It binds to the polymerase binding site of RNA polymerase, effectively inhibiting transcription processes within cells . This mechanism suggests potential applications in cancer therapy and other areas where modulation of gene expression is beneficial.

Additionally, its pharmacokinetic properties indicate high gastrointestinal absorption, although it is not a blood-brain barrier permeant .

Several methods have been developed for synthesizing 2-(Aminomethyl)-5-methylpyrazine:

  • From 5-Methylpyrazine: This method involves the alkylation of 5-methylpyrazine with formaldehyde in the presence of ammonia or an amine.
  • Reduction of Pyrazine Derivatives: Starting from suitable pyrazine derivatives, reduction processes can yield the aminomethyl group.
  • Multi-step Synthesis: A more complex route may involve multiple reactions starting from simpler pyrazines, incorporating various functional groups stepwise.

These synthetic routes are crucial for producing this compound for research and industrial applications.

The applications of 2-(Aminomethyl)-5-methylpyrazine are diverse:

  • Pharmaceuticals: Its role as a transcription inhibitor makes it a candidate for drug development targeting various diseases.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.
  • Research Tool: Due to its biological activity, it can be used in laboratory settings to study gene expression and regulation.

Interaction studies involving 2-(Aminomethyl)-5-methylpyrazine focus on its binding affinity to RNA polymerase and other biomolecular targets. These studies are essential for understanding its mechanism of action and potential side effects when used therapeutically. Additionally, its interactions with various enzymes could reveal insights into metabolic pathways affected by this compound.

Several compounds share structural similarities with 2-(Aminomethyl)-5-methylpyrazine. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
5-Methylpyrazin-2-amineC5_5H7_7N3_30.97
2-Amino-3-methylpyrazineC6_6H8_8N4_40.92
3-AminopyrazineC4_4H6_6N4_40.87
2-AminopyridineC5_5H7_7N0.81
4-Amino-3-methylpyridineC6_6H8_8N0.79

The uniqueness of 2-(Aminomethyl)-5-methylpyrazine lies in its specific amino and methyl substituents on the pyrazine ring, which contribute to its distinct biological activity compared to other similar compounds.

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-(Aminomethyl)-5-methylpyrazine

Dates

Last modified: 08-15-2023

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